1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-
CAS No.: 57094-40-3
Cat. No.: VC19565456
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57094-40-3 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 4-methyl-1-oxaspiro[5.5]undecan-4-ol |
| Standard InChI | InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3 |
| Standard InChI Key | WTYRGXLTFZYIIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCOC2(C1)CCCCC2)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The defining characteristic of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is its spirocyclic framework, consisting of two fused cyclohexane rings connected via a shared spiro carbon atom. One ring incorporates an ether oxygen (1-oxa), while the other contains a hydroxyl (-ol) and a methyl group at position 4 . This arrangement imposes significant steric constraints and conformational rigidity, which influence both its chemical reactivity and physical properties.
The IUPAC name, 9-methoxy-1-oxaspiro[5.5]undecan-4-ol, reflects the methoxy substitution in certain derivatives, though the parent compound lacks this group . X-ray crystallography and NMR studies confirm that the spiro center adopts a chair-chair conformation, minimizing ring strain and stabilizing the molecule.
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.28 g/mol | |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | 3.06 | |
| Polar Surface Area | 9.23 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- primarily relies on cyclization strategies, with the Prins cyclization being a prominent method. This one-step reaction facilitates the formation of the spiroacetal core by reacting diols or ketones with aldehydes under acidic conditions. For example, heating 4-methylcyclohexanol with a dienophile in the presence of boron trifluoride etherate yields the spirocyclic product with moderate efficiency.
Alternative approaches include:
-
Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spiro center via olefin metathesis.
-
Acid-Catalyzed Cyclization: Protonation of hydroxyl groups to initiate intramolecular ether formation .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Prins Cyclization | BF₃·OEt₂, 80°C, 12h | 45–60 |
| Ring-Closing Metathesis | Grubbs Catalyst II, CH₂Cl₂, rt | 35–50 |
| Acid-Catalyzed Cyclization | H₂SO₄, reflux, 6h | 30–40 |
Yield variability arises from steric hindrance at the spiro center and competing side reactions, such as polymerization or ring-opening. Purification often involves column chromatography or recrystallization to isolate the desired stereoisomer.
Chemical Reactivity and Functionalization
Alcohol-Specific Reactions
The secondary hydroxyl group at position 4 undergoes typical alcohol reactions:
-
Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, though over-oxidation risks degrading the spiro framework.
-
Etherification: Alkylation with methyl iodide in the presence of a base forms the corresponding methyl ether, enhancing lipophilicity.
Spirocyclic Stability
The spiroacetal structure exhibits remarkable stability under basic conditions but is susceptible to acid-catalyzed ring-opening. For instance, exposure to HCl in methanol cleaves the ether linkage, yielding a linear diol . This lability necessitates careful selection of reaction media for derivatization.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy:
-
IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is standard for purity assessment, typically showing ≥95% purity for synthesized batches .
Applications and Industrial Relevance
Fragrance Industry
The compound’s woody, amber-like odor profile makes it valuable in perfumery. Its stability under neutral pH conditions allows incorporation into soaps and cosmetics .
Medicinal Chemistry
Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs), hinting at potential antiviral or antimicrobial activity. Derivatives with modified substituents are being explored as protease inhibitors .
Material Science
Spiroacetals serve as monomers for synthesizing high-performance polymers. The rigid structure of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- imparts thermal stability to polyethers, suitable for aerospace components.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume